molecular formula C13H17ClO3 B12003531 7-(4-Chlorophenoxy)heptanoic acid CAS No. 7170-57-2

7-(4-Chlorophenoxy)heptanoic acid

Cat. No.: B12003531
CAS No.: 7170-57-2
M. Wt: 256.72 g/mol
InChI Key: ILDVLQJVCVDEMO-UHFFFAOYSA-N
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Description

7-(4-Chlorophenoxy)heptanoic acid is an organic compound with the molecular formula C13H17ClO3 It is characterized by a heptanoic acid backbone with a 4-chlorophenoxy group attached to the seventh carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-chlorophenoxy)heptanoic acid typically involves the reaction of 4-chlorophenol with heptanoic acid derivatives. One common method is the esterification of 4-chlorophenol with heptanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and heating under reflux.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to optimize yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are employed to ensure high-quality production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines, thiols, or other substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: In chemistry, 7-(4-chlorophenoxy)heptanoic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: This compound has been studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing biological pathways.

Medicine: Research into the medicinal applications of this compound includes its potential use as a pharmaceutical intermediate. It may be involved in the synthesis of drugs targeting specific diseases.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism by which 7-(4-chlorophenoxy)heptanoic acid exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. The phenoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-Chlorophenoxyacetic acid: Similar in structure but with an acetic acid backbone.

    2-(4-Chlorophenoxy)propanoic acid: Contains a propanoic acid backbone.

    4-Chlorophenoxybutanoic acid: Features a butanoic acid backbone.

Uniqueness: 7-(4-Chlorophenoxy)heptanoic acid is unique due to its longer heptanoic acid chain, which can influence its physical and chemical properties. This longer chain may affect its solubility, reactivity, and interaction with biological targets compared to shorter-chain analogs.

Properties

CAS No.

7170-57-2

Molecular Formula

C13H17ClO3

Molecular Weight

256.72 g/mol

IUPAC Name

7-(4-chlorophenoxy)heptanoic acid

InChI

InChI=1S/C13H17ClO3/c14-11-6-8-12(9-7-11)17-10-4-2-1-3-5-13(15)16/h6-9H,1-5,10H2,(H,15,16)

InChI Key

ILDVLQJVCVDEMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCCC(=O)O)Cl

Origin of Product

United States

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